

An In-depth Technical Guide to 2,3-Difluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,3-Difluoro-4-hydroxybenzaldehyde
Cat. No.:	B1323130

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Introduction

2,3-Difluoro-4-hydroxybenzaldehyde is a fluorinated aromatic aldehyde that serves as a valuable building block in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of **2,3-difluoro-4-hydroxybenzaldehyde**, with a focus on its relevance to drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2,3-difluoro-4-hydroxybenzaldehyde** is presented in Table 1. This data is compiled from various chemical suppliers and safety data sheets.

Property	Value	Source
CAS Number	676500-39-3	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₄ F ₂ O ₂	[4]
Molecular Weight	158.10 g/mol	[4]
IUPAC Name	2,3-difluoro-4-hydroxybenzaldehyde	[4]
Appearance	Light beige or cream to pink solid/powder	[1] [5]
Melting Point	140-144 °C	[4]
Boiling Point	140-144 °C (literature value, likely decomposition or sublimation)	[1]
Purity	≥97% to 99.2%	[1] [5]
InChI Key	KTGPDDPEVRJSFY-UHFFFAOYSA-N	[1] [4]
SMILES	O=Cc1cc(O)c(F)c1F	[4]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **2,3-difluoro-4-hydroxybenzaldehyde** is not readily available in peer-reviewed literature, a plausible synthetic route can be adapted from patent literature describing the preparation of similar fluorinated hydroxybenzaldehydes. The following is a generalized, multi-step synthetic approach.

Experimental Protocol: Synthesis of 2,3-Difluoro-4-hydroxybenzaldehyde (Adapted)

This protocol is based on the general principles of aromatic substitution and functional group manipulation, as described for related compounds^[6].

Step 1: Protection of the Hydroxyl Group of a Suitable Precursor

A suitable starting material, such as 2,3-difluorophenol, would first have its hydroxyl group protected to prevent unwanted side reactions in subsequent steps. A common protecting group for phenols is a methyl or benzyl ether.

- Materials: 2,3-difluorophenol, dimethyl sulfate or benzyl bromide, a weak base (e.g., potassium carbonate), and a suitable solvent (e.g., acetone or acetonitrile).
- Procedure:
 - Dissolve 2,3-difluorophenol and potassium carbonate in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
 - Slowly add the protecting group reagent (e.g., dimethyl sulfate) to the mixture.
 - Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
 - Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
 - Purify the resulting protected phenol by distillation or chromatography.

Step 2: Formylation of the Protected Phenol

The formyl group (-CHO) can be introduced onto the aromatic ring via an electrophilic aromatic substitution reaction, such as the Vilsmeier-Haack reaction or by ortho-lithiation followed by reaction with a formylating agent.

- Materials: The protected 2,3-difluorophenol, a formylating agent (e.g., Vilsmeier reagent prepared from DMF and POCl_3), and a suitable solvent (e.g., dichloromethane).
- Procedure:
 - Prepare the Vilsmeier reagent *in situ* by slowly adding phosphorus oxychloride to dimethylformamide in a cooled flask.
 - Add the protected 2,3-difluorophenol to the Vilsmeier reagent.

- Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
- Quench the reaction by pouring it onto ice water and neutralize with a base (e.g., sodium hydroxide).
- Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

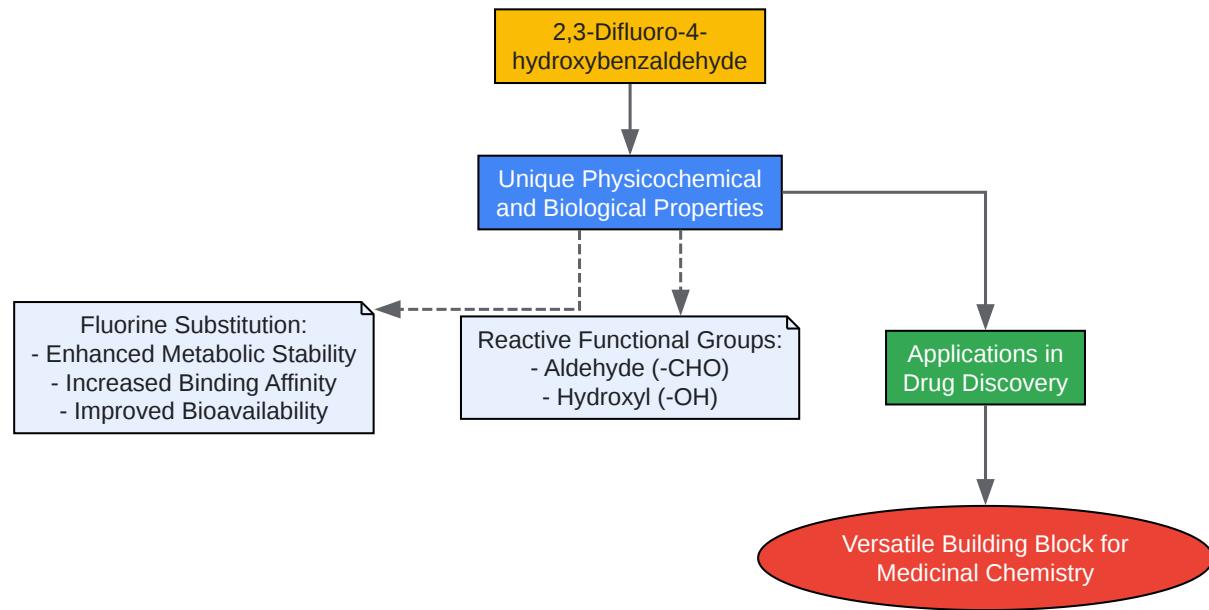
Step 3: Deprotection of the Hydroxyl Group

The final step is the removal of the protecting group to yield the desired **2,3-difluoro-4-hydroxybenzaldehyde**.

- Materials: The protected 2,3-difluoro-4-formylphenol, a deprotecting agent (e.g., boron tribromide for methyl ethers or hydrogenolysis for benzyl ethers), and a suitable solvent.
- Procedure (for a methyl ether):
 - Dissolve the protected compound in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.
 - Cool the solution in an ice bath and slowly add a solution of boron tribromide.
 - Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC).
 - Carefully quench the reaction with water or methanol.
 - Extract the product, wash the organic layer, dry, and concentrate.

Purification

The crude **2,3-difluoro-4-hydroxybenzaldehyde** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel[6].



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- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Difluoro-4-hydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1323130#properties-of-2-3-difluoro-4-hydroxybenzaldehyde>

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